molecular formula C17H12BrNO2S2 B6051653 (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B6051653
M. Wt: 406.3 g/mol
InChI Key: XNORTCQWGWJGJZ-GDNBJRDFSA-N
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Description

(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and is substituted with a bromophenyl group and a methoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of a thioxothiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a base such as triethylamine or sodium hydride and are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have investigated its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a candidate for the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, agrochemicals, and advanced materials

Mechanism of Action

The mechanism of action of (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-3-(4-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Uniqueness

Compared to similar compounds, (Z)-3-(4-bromophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one stands out due to the presence of the bromine atom, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)19(17(22)23-15)13-8-6-12(18)7-9-13/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNORTCQWGWJGJZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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